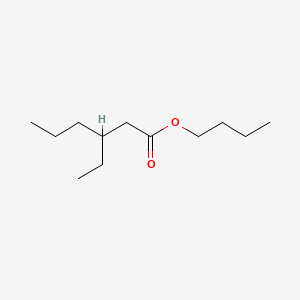
Butyl 3-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-ethylhexanoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors, which make them useful in the fragrance and flavor industries . This compound has the molecular formula C12H24O2 and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-ethylhexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves 3-ethylhexanoic acid reacting with butanol, typically in the presence of a strong acid like sulfuric acid, to form this compound and water .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors where the reactants are heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-ethylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back into 3-ethylhexanoic acid and butanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 3-ethylhexanoic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Butyl 3-ethylhexanoate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: Potential use in drug delivery systems due to its ability to form esters with bioactive compounds.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of butyl 3-ethylhexanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylhexanoic acid and butanol . This reaction is crucial in biological systems where esters are metabolized.
Comparison with Similar Compounds
Butyl 3-ethylhexanoate can be compared with other esters like:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched chain contributes to its stability and makes it suitable for specialized applications in various industries .
Properties
CAS No. |
107167-30-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butyl 3-ethylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-14-12(13)10-11(6-3)8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
FNIQISSYKKHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















